MMB-FUBICA was first identified in forensic analyses of synthetic cannabinoid products. It falls under the broader category of synthetic cannabinoids, which are designed to mimic the effects of delta-9-tetrahydrocannabinol, the active component of cannabis. The compound’s classification as a synthetic cannabinoid highlights its role in research and forensic settings rather than therapeutic use.
The synthesis of MMB-FUBICA typically involves several key steps, including the formation of the indazole core and subsequent functionalization. One common method includes:
The synthesis often requires careful control of reaction conditions to ensure high yields and purity, with techniques such as thin-layer chromatography employed for monitoring progress.
The molecular formula for MMB-FUBICA is C_17H_18F_N_3O_2, with a molecular weight of approximately 315.34 g/mol. The compound features:
MMB-FUBICA can undergo various chemical reactions typical for amides and aromatic compounds:
These reactions are critical for understanding the fate of MMB-FUBICA in biological systems and its potential metabolites.
MMB-FUBICA primarily acts as an agonist at cannabinoid receptors, particularly CB1 receptors located in the central nervous system. Upon binding:
In vitro studies have demonstrated that MMB-FUBICA exhibits high potency in activating these receptors compared to other synthetic cannabinoids.
MMB-FUBICA exhibits several notable physical and chemical properties:
Characterization techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability over time.
MMB-FUBICA is primarily utilized in scientific research for:
Research continues into its effects on human health and potential implications for public safety due to its presence in recreational drug markets.
MMB-FUBICA belongs to the indole-3-carboxamide class of synthetic cannabinoids. Its core structure comprises:
The compound’s molecular formula is C₂₂H₂₃FN₂O₃ (molar mass: 382.43 g/mol) [3]. Its structural distinction from earlier SCRAs (e.g., JWH-018) lies in the ester functionality (methyl 3-methylbutanoate) instead of a ketone or naphthoyl group, enhancing metabolic stability and receptor binding affinity [1] [6]. Chirality is pharmacologically critical: The (S)-enantiomer exhibits higher CB1 receptor affinity due to stereoselective binding, mirroring trends in analogs like AMB-FUBINACA [1].
Table 1: Key Structural Features of MMB-FUBICA and Comparator SCRAs
Compound | Core Structure | R₁ Group | R₂ Group | Chiral Center |
---|---|---|---|---|
MMB-FUBICA | Indole | 4-Fluorobenzyl | Methyl ester-valinate | C-2 (Valinate) |
AMB-FUBINACA | Indazole | 4-Fluorobenzyl | Methyl ester-valinate | C-2 (Valinate) |
MDMB-FUBICA | Indole | 4-Fluorobenzyl | Methyl ester-3,3-dimethylbutanoate | C-2 |
Δ9-THC | Dibenzopyran | Pentyl | Hydroxycyclohexyl | None |
Detection challenges arise from:
MMB-FUBICA first appeared in illicit markets in February 2015, initially detected by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in Sweden [4]. Its emergence followed a pattern observed with earlier SCRAs:
Prevalence surged due to:
MMB-FUBICA’s legal status reflects evolving responses to SCRA threats:
United States:
International Controls:
Jurisdiction | Status | Legal Instrument |
---|---|---|
Sweden | Banned since 2015 | Narcotics Control Act |
United Kingdom | Class B (High penalties for possession/supply) | Misuse of Drugs Act 1971 |
Germany | NpSG (New Psychoactive Substances Act) – Industrial/research use only | NpSG (2016) |
Canada | Schedule II | Controlled Drugs and Substances Act |
Regulatory challenges persist due to:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7